Bienvenue dans la boutique en ligne BenchChem!

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate

Chiral synthesis Enantiomeric differentiation CGRP antagonist

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286207-43-9) is a chiral, non-racemic pyrrolidine derivative bearing a Boc (tert-butoxycarbonyl) protecting group and an (S)-configured 3-aminopyrrolidine core N-alkylated with a cyclobutylmethyl substituent. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol.

Molecular Formula C14H26N2O2
Molecular Weight 254.374
CAS No. 1286207-43-9
Cat. No. B2877243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate
CAS1286207-43-9
Molecular FormulaC14H26N2O2
Molecular Weight254.374
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)CC2CCC2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-7-8-16(10-12)9-11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1
InChIKeyJAEIGTZUFFYNQO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286207-43-9) Identity and Baseline Characterization


(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286207-43-9) is a chiral, non-racemic pyrrolidine derivative bearing a Boc (tert-butoxycarbonyl) protecting group and an (S)-configured 3-aminopyrrolidine core N-alkylated with a cyclobutylmethyl substituent . Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol . The compound functions primarily as a protected chiral amine building block in medicinal chemistry, where the Boc group provides orthogonal protection during multi-step synthesis of biologically active molecules, particularly CGRP receptor antagonists [1].

Why Generic (S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate Substitution Fails in Chiral Synthesis


Simple substitution of this compound with the (R)-enantiomer (CAS 1286209-16-2), the des-Boc amine (CAS 1286209-18-4), or the unprotected 3-(cyclobutylmethyl)pyrrolidine (CAS 1220021-25-9) introduces stereochemical mismatches, orthogonal protecting-group incompatibility, or loss of the pre-installed N-alkylation handle that are critical for downstream synthetic fidelity in CGRP antagonist programs [1]. The (S)-configuration at the pyrrolidine 3-position is essential for generating the correct absolute stereochemistry in final drug candidates; using the (R)-enantiomer yields the opposite enantiomer of the final compound, which can result in >100-fold differences in receptor binding affinity [2]. The Boc group provides acid-labile protection orthogonal to other common protecting groups; replacing it with the free amine eliminates the ability to selectively deprotect and couple the pyrrolidine nitrogen in a controlled sequence, often leading to complex mixture formation and reduced overall yield .

Product-Specific Quantitative Differentiation Evidence for (S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286207-43-9)


Stereochemical Identity: (S)-enantiomer versus (R)-enantiomer (CAS 1286209-16-2)

The target compound possesses the (S)-absolute configuration at the pyrrolidine 3-position (IUPAC: tert-butyl N-[(3S)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate), confirmed by InChI Key JAEIGTZUFFYNQO-LBPRGKRZSA-N. Its (R)-enantiomer (CAS 1286209-16-2) has InChI Key JAEIGTZUFFYNQO-GFCCVEGCSA-N . In CGRP receptor antagonist programs (Kissei Pharmaceutical WO2018016547A1), the (S)-configuration of the pyrrolidine core is required to produce the active antagonist stereoisomer; the corresponding (R)-diastereomer of final compounds shows >100-fold lower CGRP receptor binding affinity as a class-level trend observed across multiple pyrrolidine-based CGRP antagonists [1].

Chiral synthesis Enantiomeric differentiation CGRP antagonist

Orthogonal Protecting Group Strategy: Boc-carbamate versus Free Amine (CAS 1286209-18-4)

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate contains a Boc (tert-butoxycarbonyl) protecting group on the 3-amino position. The analogous des-Boc compound, (S)-1-(cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride (CAS 1286209-18-4), lacks this protection . The Boc group is cleavable under acidic conditions (e.g., TFA or HCl/dioxane) while being stable to hydrogenolysis and basic conditions, enabling orthogonal deprotection strategies in multi-step sequences. In contrast, the free amine is nucleophilic and will react prematurely with electrophilic coupling partners (e.g., acid chlorides, isocyanates, activated esters) unless first reprotected, adding at minimum one extra synthetic step .

Protecting group chemistry Orthogonal synthesis Medicinal chemistry

Purity Specifications: Guaranteed Minimal Purity ≥95% (Routine Supply)

Commercially supplied (S)-tert-butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate is available with a guaranteed minimum purity of 95.0% (by HPLC or equivalent), as specified by multiple vendors including Fluorochem (Ref. 10-F063953) and CymitQuimica (Ref. 3D-LBC20743) . In contrast, the parent 3-(cyclobutylmethyl)pyrrolidine (CAS 1220021-25-9) is typically supplied at ≥95% purity but as a racemate or undefined stereochemistry, lacking the chiral integrity required for asymmetric synthesis [1].

Chemical purity Quality control Reproducible synthesis

Pre-installed N-Cyclobutylmethyl Handle versus Unsubstituted Pyrrolidine Core

The target compound contains a pre-installed cyclobutylmethyl group on the pyrrolidine nitrogen. The analogous building block without this substitution, tert-butyl (S)-pyrrolidin-3-ylcarbamate (CAS 122536-76-9), requires an additional N-alkylation step with cyclobutylmethyl halide to reach the same intermediate. N-alkylation of secondary amines with cyclobutylmethyl halides (e.g., bromide) is typically achieved in 50–80% yield due to competing elimination and over-alkylation . By providing the N-alkylated product directly, the target compound eliminates this low-yielding step, translating to an estimated 1.3- to 2-fold increase in overall sequence efficiency [1].

N-alkylation Cyclobutylmethyl Synthetic intermediate

Best Research and Industrial Application Scenarios for (S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286207-43-9)


CGRP Receptor Antagonist Lead Optimization

The compound's (S)-configured pyrrolidine core with N-cyclobutylmethyl and Boc-protected 3-amine substituents maps directly onto the pharmacophoric requirements of CGRP receptor antagonists as described in patent WO2018016547A1 [1]. Procurement of this single-enantiomer building block eliminates the risk of diastereomer contamination in the final antagonist and ensures that the key stereochemical element is installed early in the synthesis, as opposed to late-stage chiral resolution which is more costly and material-intensive.

Multi-Step Parallel Synthesis of Chiral Amine Libraries

In library synthesis campaigns where the Boc group serves as a temporary protecting group for the 3-amine, this compound provides an orthogonal handle that is stable to hydrogenolysis and basic coupling conditions but can be cleanly removed with TFA [1]. This enables a convergent synthetic route: deprotect the Boc group, couple the free amine with diverse carboxylic acids or sulfonyl chlorides, and cleave from solid support—all without epimerization.

Sigma Receptor Ligand Development

Pyrrolidine derivatives bearing cyclobutylmethyl substituents have been profiled against sigma receptors (BindingDB ChEMBL_201132) [2]. The (S)-configured building block 1286207-43-9 provides the defined stereochemistry needed to explore enantioselective sigma receptor binding, where the (S)-enantiomer may exhibit differential affinity compared to the (R)-enantiomer. Procuring the correct enantiomer at the building-block stage avoids the need for preparative chiral separation of the final ligand.

SMYD3 Histone Methyltransferase Inhibitor Synthesis

Substituted pyrrolidine carboxamides have been disclosed as SMYD3 inhibitors (BindingDB BDBM50509581, IC50 = 32 nM) [3]. The cyclobutylmethyl pyrrolidine scaffold of 1286207-43-9 serves as a direct precursor to such inhibitors after Boc deprotection and acylation. Using this pre-functionalized intermediate rather than assembling the scaffold from unprotected pyrrolidine fragments reduces linear step count and improves overall yield.

Quote Request

Request a Quote for (S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.